4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid
Overview
Description
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug molecules . The trifluoromethylsulfanyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound .
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring . The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets by providing additional hydrophobic interactions and electron-withdrawing effects . The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, allowing it to fit into the active sites of enzymes or receptors more effectively .
Comparison with Similar Compounds
Similar compounds to 4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid include other pyrrolidine derivatives and trifluoromethyl-containing compounds. For example:
Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethylsulfanyl group, resulting in different reactivity and biological activity.
Trifluoromethylsulfanyl-pyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to different electronic properties and reactivity. The uniqueness of this compound lies in the combination of the pyrrolidine ring and the trifluoromethylsulfanyl group, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2S/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h3-4,10H,1-2H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYLSZZONKTQQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302539 | |
Record name | 4-[(Trifluoromethyl)thio]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246466-28-3 | |
Record name | 4-[(Trifluoromethyl)thio]proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Trifluoromethyl)thio]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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